2-Amino-3-chloro-5-nitronaphthalene-1,4-dione
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Overview
Description
2-Amino-3-chloro-5-nitronaphthalene-1,4-dione is a synthetic organic compound belonging to the naphthoquinone family This compound is characterized by its unique structure, which includes an amino group, a chloro substituent, and a nitro group attached to a naphthalene-1,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-chloro-5-nitronaphthalene-1,4-dione typically involves multi-step reactions starting from readily available naphthalene derivatives. One common synthetic route includes the following steps:
Nitration: Naphthalene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the desired position.
Chlorination: The nitrated naphthalene derivative is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro substituent.
Amination: The chlorinated nitronaphthalene is subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-chloro-5-nitronaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in diamino derivatives.
Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Diamino derivatives.
Substitution: Various substituted naphthoquinones depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing more complex organic molecules and as a reagent in organic synthesis.
Biology: Investigated for its antimicrobial and antitumor properties. It has shown potential in inhibiting the growth of certain cancer cell lines.
Medicine: Explored for its potential use in developing new therapeutic agents due to its biological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The biological activity of 2-Amino-3-chloro-5-nitronaphthalene-1,4-dione is primarily attributed to its ability to interact with cellular targets and disrupt key biological pathways. The compound has been shown to inhibit the activity of certain enzymes, such as NF-κB, which plays a crucial role in regulating immune responses and inflammation . By inhibiting these enzymes, the compound can exert anti-inflammatory and antitumor effects.
Comparison with Similar Compounds
2-Amino-3-chloro-5-nitronaphthalene-1,4-dione can be compared to other naphthoquinone derivatives, such as:
2-Amino-3-chloro-1,4-naphthoquinone: Similar structure but lacks the nitro group, resulting in different biological activities.
2-Chloro-3-((2,4-dimethoxyphenyl)amino)-5-nitronaphthalene-1,4-dione: Contains additional substituents that enhance its biological activity.
2-Chloro-3-(isopentylamino)naphthalene-1,4-dione: Similar core structure but with different substituents, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-amino-3-chloro-5-nitronaphthalene-1,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2O4/c11-7-8(12)9(14)4-2-1-3-5(13(16)17)6(4)10(7)15/h1-3H,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAJOEURNCUBIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C(=C(C2=O)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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